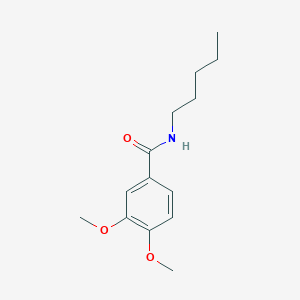

3,4-dimethoxy-N-pentylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,4-dimethoxy-N-pentylbenzamide |

InChI |

InChI=1S/C14H21NO3/c1-4-5-6-9-15-14(16)11-7-8-12(17-2)13(10-11)18-3/h7-8,10H,4-6,9H2,1-3H3,(H,15,16) |

InChI Key |

BHFYVOLTMPOZLL-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethoxy N Pentylbenzamide and Analogues

Established Synthetic Pathways for Benzamide (B126) Core Structures

The construction of the benzamide core, particularly within dimethoxyaryl systems, relies on robust and well-documented amide bond formation strategies. These methods typically involve the activation of a carboxylic acid derivative to facilitate its reaction with an amine.

Amide Bond Formation Strategies in Dimethoxyaryl Systems

The synthesis of benzamides from 3,4-dimethoxybenzoic acid is a common transformation in organic synthesis. A primary route involves the conversion of the carboxylic acid into a more reactive species that can readily undergo nucleophilic attack by an amine. One of the most conventional methods is the formation of an acyl chloride. 3,4-Dimethoxybenzoic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to produce 3,4-dimethoxybenzoyl chloride. This highly electrophilic intermediate then reacts efficiently with the desired amine, in this case, n-pentylamine, to form the target amide, 3,4-dimethoxy-N-pentylbenzamide.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of 3,4-dimethoxybenzoic acid with n-pentylamine. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then consumed by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The performance of these coupling reagents can be substrate-dependent, and screening may be necessary to identify the optimal conditions for a specific combination of a substituted benzoic acid and an amine.

Another approach involves the use of phosphonium (B103445) or uronium-based reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high efficiency and are particularly useful for coupling less reactive substrates.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | General Features |

| Carbodiimides | DCC, EDCI | Widely used, often requires an additive like HOBt. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, suitable for hindered substrates. |

| Uronium/Aminium Salts | HATU, HBTU | Rapid coupling rates, effective for peptide synthesis. |

| Other | T3P (n-propanephosphonic acid anhydride) | Can be used for low-epimerization amide bond formation. |

Functional Group Interconversions on the Benzene (B151609) Ring

While the most direct route to this compound involves starting with 3,4-dimethoxybenzoic acid, the dimethoxy substitution pattern can also be achieved through functional group interconversions on the benzene ring. For instance, a synthetic sequence could begin with a differently substituted benzoic acid, followed by the introduction or modification of the methoxy (B1213986) groups.

A key transformation in this context is the O-methylation of hydroxyl groups. Starting from a dihydroxybenzoic acid, such as protocatechuic acid (3,4-dihydroxybenzoic acid), the hydroxyl groups can be converted to methoxy groups using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The regioselectivity of such reactions would need to be carefully controlled if the starting material were not already symmetrically substituted.

Furthermore, it is possible to introduce methoxy groups onto the aromatic ring through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although these methods are generally more complex than starting with the pre-functionalized 3,4-dimethoxybenzoic acid.

Targeted Synthesis of N-Alkylbenzamide Derivatives

The synthesis of N-alkylbenzamides, such as the target compound, requires the specific introduction of the N-pentyl moiety. This can be achieved through various established methods.

Approaches to Introduce the N-Pentyl Moiety

The most straightforward method for introducing the N-pentyl group is through the direct reaction of an activated 3,4-dimethoxybenzoic acid derivative with n-pentylamine, as described in section 2.1.1. n-Pentylamine is a readily available primary amine and serves as a competent nucleophile in these reactions.

An alternative strategy is the SN2 alkylation of a primary benzamide. For instance, 3,4-dimethoxybenzamide (B75079) could be deprotonated with a strong base to form an amide anion, which could then react with a pentyl halide (e.g., 1-bromopentane) to form the N-pentyl derivative. However, this approach can be complicated by over-alkylation and is generally less common than the direct coupling of the carboxylic acid and amine.

Reductive amination offers another pathway. This method involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with n-pentylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This amine would then need to be acylated with a suitable 3,4-dimethoxybenzoyl derivative to yield the final product.

Regioselective Dimethoxylation Strategies

Should a synthetic route require the introduction of the methoxy groups onto the benzene ring, regioselectivity becomes a critical consideration. The directing effects of existing substituents on the ring play a crucial role in determining the position of incoming electrophiles or nucleophiles. For example, in an electrophilic aromatic substitution reaction on a monosubstituted benzene ring, an ortho-, para-directing group would favor substitution at positions 2, 4, and 6, while a meta-directing group would favor substitution at positions 3 and 5. Achieving the specific 3,4-dimethoxy pattern often necessitates a multi-step synthesis involving blocking groups or a carefully planned sequence of substitution and functional group interconversion reactions. However, given the commercial availability of 3,4-dimethoxybenzoic acid and related precursors, de novo synthesis of the substituted aromatic ring is often unnecessary for the preparation of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green chemistry approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. The synthesis of N-alkylbenzamides has been successfully demonstrated using microwave assistance, providing a more energy-efficient route.

Flow chemistry is another powerful tool for green synthesis. Conducting reactions in a continuous flow system offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated synthesis and in-line purification. The synthesis of benzamides has been adapted to flow chemistry, which can lead to higher efficiency and reduced waste.

The development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents is a key area of green chemistry research. These methods often employ catalysts based on boron or other elements to facilitate the direct formation of the amide bond from a carboxylic acid and an amine, with water as the only byproduct.

Solvent selection is also a critical aspect of green chemistry. The use of greener solvents, such as water, ethanol, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. Research has shown that amide bond formation can be achieved in aqueous media using specific coupling reagents.

Table 2: Green Chemistry Approaches in Benzamide Synthesis

| Green Chemistry Principle | Application in Benzamide Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis (MAOS) | Reduced reaction times, higher yields, energy efficiency. |

| Process Intensification | Flow chemistry | Improved safety, better process control, potential for automation. |

| Catalysis | Catalytic direct amidation | Reduced waste (atom economy), avoids stoichiometric activating agents. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact, improved safety. |

Catalytic Approaches in Benzamide Formation

The synthesis of N-substituted benzamides, including this compound, has been significantly advanced by the development of catalytic methods that offer milder, more efficient, and atom-economical alternatives to traditional stoichiometric coupling reagents. mdpi.com These catalytic strategies primarily focus on the direct dehydrative condensation of a carboxylic acid (like 3,4-dimethoxybenzoic acid) and an amine (like pentylamine), or on other transformations leading to the formation of the crucial amide bond. mdpi.comrsc.org Key catalytic systems are based on boron, zirconium, and other transition metals, each with distinct mechanisms and applications.

Boron-Based Catalysis

Boron-containing catalysts, such as boronic acids, boric acid, and borate (B1201080) esters, are prominent Lewis acids used for direct dehydrative amidation. rsc.orgjimcontent.com The catalytic activity stems from the vacant p-orbital of the boron atom, which activates the carboxylic acid for nucleophilic attack by the amine. jimcontent.com A significant advantage of these catalysts is their ability to facilitate amide bond formation, including in peptide synthesis, with minimal epimerization and tolerance for acid-sensitive functional groups. jimcontent.com

Pioneering work identified aryl boronic acids with ortho-substituents as highly active catalysts, enabling amidation reactions even at room temperature. jimcontent.com The mechanism is thought to involve the formation of a dimeric B-X-B motif (where X can be O or NR), which activates the carboxylic acid while positioning the amine for nucleophilic attack. rsc.org Water, a byproduct of the reaction, is typically removed using azeotropic reflux with solvents like toluene (B28343) or xylene, or by adding molecular sieves. jimcontent.com

Research has shown that not all boron compounds are effective catalysts. Borinic acids, for instance, have been found to be incompetent for amidation as they tend to form unreactive complexes or undergo protodeboronation. rsc.orgnih.gov This suggests that at least three free coordination sites on the boron atom are necessary for catalytic activity. rsc.orgnih.gov

| Catalyst Type | Example Catalyst | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Aryl Boronic Acids | 2-Iodophenylboronic acid | Highly active, allows for room temperature reactions. | Molecular sieves, various solvents (fluorobenzene, toluene). | jimcontent.com |

| Boric Acid | Boric acid (B(OH)₃) | Low cost, environmentally benign. | Requires moderate to high reaction temperatures. | rsc.org |

| Borate Esters | Triphenyl borate | Effective for challenging carboxylic acid/amine pairs. | Can be generated in situ from commercially available reagents. | rsc.org |

| Aryl Boranes | Tris(pentafluorophenyl)borane | Superior Lewis acidity due to electron-withdrawing groups. | Applicable to a wide range of aromatic and aliphatic substrates. | acs.org |

Zirconium-Based Catalysis

Zirconium-based catalysts have emerged as another powerful tool for direct amide synthesis. nih.gov Air- and moisture-stable zirconium(IV) oxo clusters, which can form rapidly in situ from precursors like Zr(OPr)₄ or ZrCl₄, are believed to be the active catalytic species. nih.gov The Lewis acidity of the Zr(IV) centers is crucial for activating the carboxylic acid's carbonyl group, facilitating the nucleophilic attack by the amine. nih.gov

Kinetic studies on zirconium-catalyzed amidation have revealed that the reaction is first-order concerning the catalyst, with a positive rate dependence on the amine concentration and a negative dependence on the carboxylic acid concentration under certain conditions. acs.org This suggests the formation of reversible off-cycle species involving the carboxylic acid. acs.org DFT calculations support a mechanism where a dinuclear zirconium species catalyzes the reaction, with the amine attacking a terminal η²-carboxylate ligand. acs.org Another approach involves the use of Schwartz's reagent (Cp₂Zr(H)Cl) for the reductive deoxygenation of secondary amides to form imines, showcasing the versatility of zirconium catalysts in transformations involving amide functionalities. chemrxiv.org

| Catalyst System | Transformation | Key Characteristics | Proposed Active Species | Reference |

|---|---|---|---|---|

| ZrCl₄ or Zr(OPr)₄ | Direct Amidation | Mediated by air and moisture-stable species formed in situ. | Zr(IV) oxo clusters (e.g., Zr₆ and Zr₁₂). | nih.gov |

| Cp₂ZrH₂ | Hydroboration of Amides to Amines | Selective deoxygenative reduction at room temperature. | Zirconium hydride species. | cjcatal.comeurekalert.org |

| Cp₂Zr(H)Cl (Schwartz's Reagent) | Reduction of Amides to Imines | Chemoselective reduction avoiding over-reduction to amines. | [Zr]–H active catalyst regenerated via σ-bond metathesis. | chemrxiv.org |

Other Catalytic Systems

Beyond boron and zirconium, other metals and catalytic platforms are employed in benzamide synthesis.

Ruthenium Catalysts : Complexes such as RuCl₂(PPh₃)₃ can catalyze the N-alkylation of amides with primary alcohols. oup.com For instance, a reaction between benzamide and an alcohol like 1-pentanol (B3423595) would yield the corresponding N-pentylbenzamide. This method is highly selective for N-monoalkylation. oup.com The reaction typically requires elevated temperatures (e.g., 180 °C), and the reactivity varies with the alcohol's chain length. oup.com

Iron Catalysts : Iron(III) sulfate has been used to catalyze the rearrangement of 2-alkyl-3-aryloxaziridines to form N-alkylbenzamides in an aqueous medium, presenting a green synthetic route. researchgate.net

Heterogeneous Catalysis : To improve catalyst recovery and reusability, solid-supported catalysts are being developed. numberanalytics.com Examples include sulfated titania, which has been investigated for its efficacy in amide bond synthesis. researchgate.net These heterogeneous systems simplify product purification and reduce chemical waste. numberanalytics.com

Dual Catalytic Systems : Advanced strategies sometimes employ a dual catalytic approach. For example, a combination of a nickel catalyst and a photoredox catalyst has been used for the α-C–H arylation and alkylation of benzamides, demonstrating site-selective functionalization of the amide's alkyl group. acs.orgnsf.gov

These diverse catalytic approaches provide a robust toolkit for the synthesis of this compound and a wide array of its analogues, enabling chemists to choose a method based on factors like substrate scope, reaction conditions, and green chemistry principles. mdpi.com

Reaction Mechanisms and Pathways Involving 3,4 Dimethoxy Substituted Benzene Systems

Mechanistic Studies of Aromatic Substitutions on Dimethoxybenzenes

The reactivity of the benzene (B151609) ring in 3,4-dimethoxy-substituted systems is predominantly governed by the principles of electrophilic aromatic substitution (SEAr). The two methoxy (B1213986) (-OCH₃) groups are powerful activating substituents, meaning they increase the rate of reaction compared to unsubstituted benzene. They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution.

The methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In a 1,2-dimethoxybenzene (B1683551) (veratrole) system, the positions are numbered 1 through 6 around the ring. The methoxy groups at positions 1 and 2 direct incoming electrophiles primarily to positions 4 and 5, which are para to one methoxy group and ortho to the other. stackexchange.comechemi.com

A quintessential example of this is the Friedel-Crafts reaction, a method for attaching substituents to an aromatic ring. wikipedia.orgrsc.org In a Friedel-Crafts acylation, an acyl chloride (like chloroacetyl chloride) reacts with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). askfilo.comaskfilo.com The Lewis acid helps generate a highly electrophilic acylium ion. byjus.comchemistrysteps.com The electron-rich dimethoxybenzene ring then attacks this electrophile, with the substitution occurring preferentially at the 4-position due to the combined directing effects of the two methoxy groups. askfilo.comscirp.org The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, before a proton is lost to restore aromaticity. wku.edu

| Reaction | Electrophile | Major Product Position(s) | Reference |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-nitro (mono-nitration) | stackexchange.comnih.gov |

| Friedel-Crafts Acylation | RCO⁺ | 4-acyl | askfilo.comorgsyn.org |

| Bromination | Br⁺ | 4-bromo | wku.edu |

Understanding Amidation Reaction Mechanisms in Complex Systems

The formation of the amide bond in 3,4-dimethoxy-N-pentylbenzamide involves the reaction of a 3,4-dimethoxybenzoic acid derivative with pentylamine. The direct reaction between a carboxylic acid and an amine is generally inefficient under mild conditions. This is because the acidic carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable and unreactive ammonium (B1175870) carboxylate salt.

To overcome this, coupling agents are frequently employed. One of the most common is N,N'-dicyclohexylcarbodiimide (DCC). The mechanism of DCC-mediated amidation involves several steps:

Activation of the Carboxylic Acid : The carboxylic acid adds to one of the C=N double bonds of the DCC molecule. libretexts.org This step converts the hydroxyl group of the acid into a good leaving group, forming an O-acylisourea intermediate. chemistrysteps.com

Nucleophilic Attack : The amine (pentylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate. youtube.com

Tetrahedral Intermediate Formation and Collapse : A tetrahedral intermediate is formed, which then collapses. The stable N,N'-dicyclohexylurea (DCU) is eliminated as a byproduct, and the desired amide is formed. chemistrysteps.comyoutube.com

This process allows the reaction to proceed under much milder conditions than direct thermal condensation.

| Method | Reactants | Key Intermediate | Conditions | Byproduct |

|---|---|---|---|---|

| Direct Thermal Condensation | Carboxylic Acid + Amine | Ammonium Carboxylate Salt | High Temperature (>100°C) | Water |

| DCC Coupling | Carboxylic Acid + Amine + DCC | O-acylisourea | Room Temperature | Dicyclohexylurea (DCU) |

| Acyl Chloride Method | Acyl Chloride + Amine | Tetrahedral Intermediate | Low Temperature | HCl (neutralized by base) |

An alternative, highly efficient method involves first converting the 3,4-dimethoxybenzoic acid to its more reactive acyl chloride derivative. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4-dimethoxybenzoyl chloride is highly electrophilic and reacts rapidly with pentylamine, even at low temperatures, to yield the final amide product.

Exploration of Radical-Mediated Pathways Relevant to the Chemical Compound

Aromatic systems with electron-donating groups, such as dimethoxybenzenes, are susceptible to one-electron oxidation to form radical cations. acs.org These highly reactive intermediates can be generated through various methods, including pulse radiolysis, electrochemical oxidation, or reaction with strong one-electron oxidants like the sulfate (B86663) radical (SO₄•⁻) or metal ions like Tl²⁺ and Ag²⁺. acs.orgiaea.org

Studies have shown that 1,2- and 1,4-dimethoxybenzene (B90301) can be oxidized to their corresponding radical cations. iaea.org The stability and subsequent reaction pathways of these radical cations are of significant interest. Once formed, the 3,4-dimethoxybenzene radical cation can undergo several potential reactions:

Dimerization : Two radical cations can couple to form dimeric products.

Reaction with Nucleophiles : The radical cation can be attacked by nucleophiles, such as water, leading to new functionalized products.

Deprotonation : If an alkyl side chain is present, deprotonation can occur at the benzylic position to form a neutral benzylic radical. nih.gov

This reactivity is central to understanding potential degradation or transformation pathways of 3,4-dimethoxy-substituted compounds in oxidative environments. For instance, the oxidation of 3,4-dimethoxytoluene (B46254) by lignin (B12514952) peroxidase leads to a relatively stable cation radical that subsequently forms dimeric products. nih.gov This highlights that the generation of a radical cation from the 3,4-dimethoxyaryl moiety is a feasible pathway that can initiate further complex reactions. princeton.edu

Enzymatic Transformations of Dimethoxyaryl Structures (e.g., Lignin Peroxidase)

Lignin peroxidases (LiPs) are heme-containing enzymes produced by white-rot fungi, such as Phanerochaete chrysosporium, that play a crucial role in the degradation of lignin. wikipedia.org Lignin is a complex polymer rich in aromatic structures, including dimethoxy-substituted phenylpropane units. LiPs are notable for their high redox potential, which allows them to oxidize non-phenolic aromatic compounds that are resistant to degradation by other enzymes. nih.govresearchgate.net

The catalytic cycle of LiP begins with the reaction of the native ferric (Fe³⁺) enzyme with hydrogen peroxide (H₂O₂) to form a high-valent iron-oxo intermediate known as Compound I. nih.govacs.org This powerful oxidizing species then performs a one-electron oxidation of the aromatic substrate (e.g., a 3,4-dimethoxy-substituted compound) to generate an aryl radical cation. nih.govacs.org

This initial oxidation is the key step that triggers subsequent reactions. For example, in the degradation of lignin model compounds like 1-(3',4'-dimethoxyphenyl)propene (DMPP), LiP catalyzes the formation of a radical cation on the dimethoxyphenyl ring. nih.govnih.gov This intermediate then undergoes a series of non-enzymatic steps, often involving reaction with water or molecular oxygen, leading to the cleavage of C-C bonds in the side chain and ultimately producing 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.govusda.govresearchgate.net

Studies on various dimethoxy-substituted compounds have shown that the stability of the initially formed radical cation influences the final product distribution. nih.gov The oxidation of veratryl alcohol, another common LiP substrate, also proceeds via a radical cation, which rapidly leads to the formation of veratraldehyde. nih.govnih.gov This enzymatic pathway represents a significant route for the transformation of 3,4-dimethoxyaryl structures in biological systems. edgehill.ac.ukubc.ca

Advanced Spectroscopic Characterization of 3,4 Dimethoxy N Pentylbenzamide and Its Structural Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number, environment, and connectivity of protons in a molecule. In the case of 3,4-dimethoxy-N-pentylbenzamide, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the amide proton, and the protons of the N-pentyl chain.

Based on the analysis of structurally similar compounds, the aromatic protons of the 3,4-dimethoxybenzoyl moiety would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The substitution pattern on the aromatic ring would give rise to a specific splitting pattern. The two methoxy groups would each produce a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the N-pentyl group would exhibit characteristic multiplets in the aliphatic region of the spectrum (δ 0.8-3.5 ppm). The terminal methyl group would appear as a triplet, while the methylene (B1212753) groups would show more complex splitting patterns due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | m |

| Methoxy (OCH₃) | 3.8 - 4.0 | s |

| Amide (N-H) | 6.0 - 8.0 | br s |

| N-CH₂ | 3.2 - 3.5 | q |

| CH₂ | 1.5 - 1.7 | m |

| CH₂ | 1.2 - 1.4 | m |

| CH₂ | 1.2 - 1.4 | m |

| CH₃ | 0.8 - 1.0 | t |

Note: This is a predicted table based on data from structural analogues. Actual chemical shifts may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 165-175 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm, with the carbons attached to the methoxy groups showing distinct chemical shifts. The carbons of the two methoxy groups would resonate around δ 55-60 ppm. The carbons of the N-pentyl chain would be found in the upfield region of the spectrum (δ 10-45 ppm). Analysis of a close structural analogue, Benzamide (B126), 3,4-dimethoxy-N-(2-pentyl)-N-butyl-, provides valuable insight into the expected chemical shifts for the carbon framework. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Aromatic C (quaternary) | 148 - 152 |

| Aromatic C-H | 110 - 130 |

| Methoxy (OCH₃) | 55 - 60 |

| N-CH₂ | 40 - 45 |

| CH₂ | 28 - 32 |

| CH₂ | 20 - 25 |

| CH₂ | 20 - 25 |

| CH₃ | 10 - 15 |

Note: This is a predicted table based on data from structural analogues.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule, which can be ambiguous from 1D spectra alone.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would reveal proton-proton couplings within the molecule. Cross-peaks would be observed between adjacent protons in the N-pentyl chain, confirming their connectivity. It would also show correlations between the aromatic protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the N-CH₂ protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule in solution.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, which provides an average structure, ssNMR can provide information about the specific conformations and packing arrangements in a crystal lattice. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govresearchgate.netdur.ac.uk

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Determine the conformation of the molecule in the solid state, including the orientation of the N-pentyl chain relative to the benzamide core.

Probe intermolecular interactions, such as hydrogen bonding involving the amide group.

The use of techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra, and advanced techniques could be employed to study the dynamics of the molecule in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for N-substituted benzamides. A common fragmentation is the alpha-cleavage to the amide nitrogen, leading to the formation of a resonance-stabilized benzoyl cation. Another prominent fragmentation pathway involves the cleavage of the N-alkyl chain.

Key Predicted Fragmentation Pathways:

Formation of the 3,4-dimethoxybenzoyl cation: This would be a major fragment resulting from the cleavage of the C-N bond.

Cleavage of the N-pentyl chain: Fragmentation at different points along the pentyl chain would produce a series of ions with decreasing mass.

McLafferty Rearrangement: If a gamma-hydrogen is present on the N-alkyl chain, a McLafferty rearrangement could occur, leading to a characteristic neutral loss.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is a significant advantage over low-resolution mass spectrometry, as it allows for the differentiation between ions with the same nominal mass but different elemental formulas.

For this compound, HRMS would be able to confirm its elemental composition by providing a measured mass that is very close to the calculated exact mass. This high degree of accuracy is invaluable for confirming the identity of a newly synthesized compound and for elucidating the elemental composition of its fragment ions, thereby providing strong evidence for proposed fragmentation mechanisms.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions provide a "fingerprint" that allows for detailed structural elucidation.

The fragmentation of N-alkyl amides is well-characterized and typically involves several key pathways. For this compound, the primary fragmentation is expected to occur at the amide bond and along the N-pentyl chain. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a predominant fragmentation mode for aliphatic amines and amides. Another common pathway is cleavage of the amide C-N bond, often involving a rearrangement.

Key fragmentation pathways for protonated this compound would likely include:

Formation of the 3,4-dimethoxybenzoyl cation: Cleavage of the amide C-N bond results in the formation of a highly stable acylium ion at m/z 165. This fragment is characteristic of the substituted benzene (B151609) ring and the carbonyl group.

Cleavage alpha to the Nitrogen: Loss of a butyl radical (C₄H₉•) from the N-pentyl group via α-cleavage would yield a fragment ion at m/z 194.

Loss of the N-pentyl group: Cleavage can result in the loss of the entire pentyl group, leading to the formation of 3,4-dimethoxybenzamide (B75079) radical cation fragments.

Fragmentation of the Pentyl Chain: Sequential loss of smaller neutral alkene fragments (e.g., ethene, propene) from the pentyl group can also occur, leading to a series of smaller ions.

These fragmentation patterns allow for the unambiguous identification of the different structural components of the molecule: the 3,4-dimethoxybenzoyl unit and the N-pentyl substituent.

| Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Description |

|---|---|---|

| 165 | C₅H₁₂N• | 3,4-dimethoxybenzoyl cation |

| 194 | C₄H₉• | α-cleavage product, loss of butyl radical |

| 137 | CO, C₅H₁₂N• | Loss of CO from the m/z 165 fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in the molecule are the secondary amide, the aromatic ring, the ether linkages, and the alkane chain. The secondary amide group gives rise to several distinct bands: a sharp N-H stretching vibration, a strong C=O stretching vibration (Amide I band), and an N-H bending vibration (Amide II band). The presence of two methoxy groups on the benzene ring will produce characteristic C-O stretching bands. The pentyl group will be identified by its aliphatic C-H stretching and bending vibrations.

The expected IR absorption bands for this compound are detailed in the table below. The precise position of the Amide I and II bands can be influenced by hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is expected, which typically shifts the N-H stretch to a lower wavenumber and the C=O stretch to a lower wavenumber compared to a dilute solution in a non-polar solvent.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring | Weak to Medium |

| 2950-2850 | Aliphatic C-H Stretch | Pentyl Group & Methoxy Groups | Medium to Strong |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1600-1585, 1500-1400 | C=C Stretch (in-ring) | Benzene Ring | Medium |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | Medium to Strong |

| ~1260, ~1025 | Asymmetric & Symmetric C-O-C Stretch | Aryl Ether (Methoxy) | Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the benzoyl system.

The benzene ring itself exhibits strong π→π* transitions. The presence of substituents on the ring alters the absorption maxima (λmax) and intensity. The amide group (-CONH-) and the two methoxy groups (-OCH₃) act as auxochromes, groups that modify the absorption of the chromophore. Both are electron-donating groups that, through resonance, extend the conjugated system. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions compared to unsubstituted benzene. libretexts.orglibretexts.org

The spectrum is expected to show strong absorptions corresponding to these π→π* transitions. A much weaker absorption, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed at a longer wavelength. libretexts.org The N-pentyl group, being a saturated alkyl chain, does not have π electrons and therefore does not contribute to the absorption in the UV-Vis range.

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore/Group |

|---|---|---|

| ~220-240 | π→π | Benzoyl System (Primary Band) |

| ~270-290 | π→π | Benzoyl System (Secondary Band) |

| >300 | n→π* | Carbonyl Group |

Vibrational Chiroptical Spectroscopic Methods for Stereochemical Assignments

Vibrational chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a specialized technique used to determine the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org

The target molecule, this compound, is achiral and therefore would not exhibit a VCD spectrum. However, a structural analogue possessing a stereocenter would be an ideal candidate for VCD analysis. For example, a compound such as (R)- or (S)-N-(1-methylbutyl)-3,4-dimethoxybenzamide introduces a chiral center on the alkyl side chain.

For such a chiral analogue, the VCD spectrum would show a series of positive and negative bands, creating a unique pattern for each enantiomer; the spectrum of one enantiomer is a mirror image of the other. The absolute stereochemistry can be unambiguously assigned by comparing the experimental VCD spectrum with theoretical spectra calculated for a specific enantiomer (e.g., the R-enantiomer) using quantum mechanical methods like Density Functional Theory (DFT). mdpi.com A match between the experimental and calculated spectra confirms the absolute configuration of the molecule. This non-destructive method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Analysis of a suitable single crystal of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles with very high precision.

Structural studies of similar N-substituted benzamides reveal common packing motifs. iucr.orgnih.gov In the crystal lattice of this compound, molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule, forming chains or dimeric structures. osti.govacs.org The planarity of the amide group and the benzene ring would be confirmed, and the dihedral angle between these two planes would be determined. The conformation of the flexible N-pentyl chain in the solid state would also be resolved.

Furthermore, XRD analysis would reveal details of the intermolecular interactions that govern the crystal packing, such as π-π stacking between aromatic rings and weaker van der Waals forces. This information is crucial for understanding the solid-state properties of the compound.

Structural Modification and Derivatization Strategies for 3,4 Dimethoxy N Pentylbenzamide

Synthesis of Analogues with Variations in the N-Alkyl Chain Length and Branching

Alterations to the N-pentyl chain of 3,4-dimethoxy-N-pentylbenzamide can significantly influence its physicochemical properties, such as lipophilicity and steric bulk. Synthetic strategies to achieve these modifications typically involve the acylation of a primary or secondary amine with 3,4-dimethoxybenzoyl chloride. This straightforward approach allows for the introduction of a wide variety of alkyl groups at the amide nitrogen.

Research in this area has explored the synthesis of analogues with both linear and branched alkyl chains of varying lengths. For instance, analogues with N-alkyl chains shorter than pentyl, such as N-methyl, N-ethyl, and N-propyl, as well as those with longer chains like N-hexyl and N-heptyl, have been synthesized to investigate the impact of chain length. Furthermore, branched-chain analogues, including N-isopropyl, N-isobutyl, and N-sec-butyl derivatives, have been prepared to study the effects of steric hindrance near the amide bond.

Table 1: Examples of N-Alkyl Chain Analogues of this compound

| Compound Name | N-Alkyl Chain |

| 3,4-Dimethoxy-N-methylbenzamide | Methyl |

| 3,4-Dimethoxy-N-ethylbenzamide | Ethyl |

| 3,4-Dimethoxy-N-propylbenzamide | Propyl |

| 3,4-Dimethoxy-N-isopropylbenzamide | Isopropyl |

| 3,4-Dimethoxy-N-butylbenzamide | Butyl |

| 3,4-Dimethoxy-N-isobutylbenzamide | Isobutyl |

| 3,4-Dimethoxy-N-sec-butylbenzamide | sec-Butyl |

| 3,4-Dimethoxy-N-hexylbenzamide | Hexyl |

| 3,4-Dimethoxy-N-heptylbenzamide | Heptyl |

Introduction of Diverse Substituents on the Aromatic Ring

Introducing a variety of substituents onto the aromatic ring of this compound can modulate its electronic and steric properties. The nature and position of these substituents can influence the molecule's interaction with biological targets. The synthetic approaches to these modifications often start with a substituted benzoic acid derivative, which is then coupled with pentylamine.

Table 2: Examples of Aromatic Ring-Substituted Analogues

| Compound Name | Aromatic Ring Substituent(s) |

| 4-Hydroxy-3-methoxy-N-pentylbenzamide | 4-Hydroxy |

| 3,4,5-Trimethoxy-N-pentylbenzamide | 5-Methoxy |

| 3-Nitro-4-methoxy-N-pentylbenzamide | 3-Nitro |

| 5-Nitro-3,4-dimethoxy-N-pentylbenzamide | 5-Nitro |

| 2-Chloro-4,5-dimethoxy-N-pentylbenzamide | 2-Chloro |

| 3-Cyano-4-methoxy-N-pentylbenzamide | 3-Cyano |

Heterocyclic Ring Incorporations into the Benzamide (B126) Framework

The incorporation of heterocyclic rings into the benzamide structure is a common strategy in medicinal chemistry to introduce novel pharmacophores and alter the compound's properties. openmedicinalchemistryjournal.com These heterocycles can be fused to the aromatic ring or can replace the phenyl ring entirely. Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules. mdpi.com

For example, the benzene (B151609) ring of this compound can be replaced with a pyridine (B92270) ring to create pyridylamide analogues. Other five- or six-membered heterocycles, such as thiophene, furan, pyrazole, or thiazole, can also be incorporated. beilstein-journals.orggoogle.com The synthesis of these analogues typically involves coupling the appropriate heterocyclic carboxylic acid with pentylamine.

Table 3: Examples of Heterocyclic Analogues

| Compound Name | Heterocyclic Ring System |

| 5,6-Dimethoxy-N-pentylnicotinamide | Pyridine |

| 2,3-Dimethoxy-N-pentylthiophene-5-carboxamide | Thiophene |

| 4,5-Dimethoxy-N-pentylfuran-2-carboxamide | Furan |

| 1-Methyl-4,5-dimethoxy-N-pentyl-1H-pyrazole-3-carboxamide | Pyrazole |

| 2-Amino-N-(3,4-dimethoxybenzoyl)thiazole | Thiazole |

Isosteric Replacements in the Benzamide Scaffold

Isosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties. researchgate.net This strategy is often employed to improve a molecule's metabolic stability or other pharmacokinetic properties. In the context of this compound, the amide bond itself is a key target for isosteric replacement.

Common bioisosteres for the amide bond include triazoles, oxadiazoles, and other five-membered heterocycles. nih.gov For instance, a 1,2,4-oxadiazole (B8745197) can be synthesized to replace the amide linkage, which may offer improved resistance to enzymatic hydrolysis. Saturated ring systems, such as bicycloalkanes, have also been explored as replacements for the benzene ring to create three-dimensional analogues with different conformational properties. nih.gov

Table 4: Examples of Isosteric Replacements

| Original Functional Group | Isosteric Replacement |

| Amide | 1,2,4-Oxadiazole |

| Amide | 1,2,3-Triazole |

| Benzene Ring | Bicyclo[1.1.1]pentane |

| Benzene Ring | Bicyclo[2.2.2]octane |

Design and Synthesis of Prodrug Forms

The design of prodrugs is a strategy used to overcome undesirable properties of a parent drug, such as poor solubility or rapid metabolism. actamedicamarisiensis.roresearchgate.net A prodrug is an inactive derivative that is converted into the active drug within the body through enzymatic or chemical processes. ijper.org

For this compound, prodrug strategies could involve modifying the methoxy (B1213986) groups or the amide nitrogen. For example, one of the methoxy groups could be replaced with a hydroxyl group, which is then esterified to create a more lipophilic prodrug. This ester would then be hydrolyzed in vivo to release the active hydroxylated analogue. Another approach could involve attaching a promoiety to the amide nitrogen that can be cleaved to release the parent compound. ijper.org

Table 5: Potential Prodrug Strategies

| Parent Moiety | Promoieties | Potential Advantage |

| 4-Hydroxy-3-methoxy-N-pentylbenzamide | Acetate, Phosphate, Amino acid esters | Improved solubility or membrane permeability |

| This compound | N-acyloxyalkyl groups | Controlled release |

Applications of 3,4 Dimethoxy N Pentylbenzamide in Chemical and Biochemical Research

Investigation as Molecular Probes in Biochemical Pathways

There is no available research data to suggest that 3,4-dimethoxy-N-pentylbenzamide has been investigated or utilized as a molecular probe for studying biochemical pathways. Molecular probes are specialized molecules used to detect or trace other molecules or events within biological systems, and the specific properties and interactions of this compound for such purposes have not been reported.

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

The application or study of this compound in the field of supramolecular chemistry and molecular recognition is not described in the current scientific literature. This area focuses on non-covalent interactions between molecules to form larger, organized structures, and the potential for this compound to act as a host or guest molecule has not been explored in published research.

Utilization in Synthetic Method Development and Catalysis

There are no available reports on the use of this compound as a reagent, catalyst, or substrate in the development of new synthetic methodologies or catalytic processes. Its utility in advancing the field of chemical synthesis remains undocumented.

Future Directions and Emerging Research Avenues for 3,4 Dimethoxy N Pentylbenzamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of benzamides often involves the coupling of a carboxylic acid with an amine, a process that can require harsh conditions or catalysts that are not environmentally friendly. Future research will prioritize the development of more efficient, sustainable, and cost-effective synthetic strategies.

Key areas of development include:

Catalytic Innovations: The exploration of novel catalysts, such as palladium-catalyzed cross-coupling reactions, could provide new routes to functionalized benzamides. researchgate.net These methods may offer higher yields and greater substrate scope, allowing for the facile creation of a diverse library of 3,4-dimethoxy-N-pentylbenzamide analogs. researchgate.net

Green Chemistry Approaches: Emphasis will be placed on synthetic routes that utilize greener solvents, lower reaction temperatures, and generate less waste. ucl.ac.uk The principles of sustainable chemistry are becoming increasingly important in pharmaceutical manufacturing, aiming to reduce the environmental impact of drug production. ucl.ac.uk

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Implementing flow chemistry for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. ucl.ac.uk Engineered enzymes could offer a highly selective and environmentally benign method for amide bond formation, providing a novel route to chiral benzamide (B126) derivatives. ucl.ac.uk

Advanced Spectroscopic Probing of Molecular Interactions

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. While standard techniques like 1H NMR and 13C NMR are invaluable for structural confirmation, advanced spectroscopic methods can provide deeper insights into the dynamics and nature of these interactions. scirp.orgmdpi.com

Future research will likely employ a range of sophisticated spectroscopic techniques:

Multi-dimensional NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Saturation Transfer Difference (STD) NMR can elucidate the specific binding epitopes and conformational changes that occur when the compound binds to a target protein.

Fluorescence Spectroscopy: The use of fluorescence titration and Förster Resonance Energy Transfer (FRET) can provide quantitative data on binding affinities and distances between the ligand and specific residues on the target protein. escholarship.org

Advanced Mass Spectrometry: Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can map the regions of a protein that become protected from solvent upon ligand binding, revealing conformational changes and allosteric effects.

Vibrational Spectroscopy: Raman and Fourier-transform infrared (FTIR) spectroscopy can probe the vibrational modes of both the ligand and the protein, offering a sensitive measure of the changes in chemical bonding and environment upon complex formation. mdpi.comnih.gov

These advanced methods will be instrumental in building a detailed picture of the molecular recognition events that govern the biological activity of this compound. mdpi.com

Integration of Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence, particularly machine learning (ML), is revolutionizing drug discovery. researchgate.net By analyzing vast datasets of chemical structures and biological activities, ML models can identify promising new drug candidates and optimize existing ones with greater speed and efficiency. researchgate.netmdpi.com

For this compound, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of benzamide derivatives with their biological activities. researchgate.net These models can then predict the activity of novel, unsynthesized analogs, guiding synthetic efforts toward the most promising compounds.

Virtual Screening: ML-based scoring functions can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. This can dramatically accelerate the initial stages of drug discovery. mdpi.com

De Novo Design: Generative ML models can design entirely new molecules with desired properties, such as high potency and selectivity for a particular target, while also optimizing for desirable pharmacokinetic profiles.

The table below outlines potential machine learning approaches and their applications in the design and activity prediction of benzamide derivatives.

| Machine Learning Approach | Application in Benzamide Derivative Design | Potential Outcome |

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds based on molecular descriptors. | Prioritization of compounds for synthesis and testing. |

| Random Forest | QSAR modeling to predict biological activity (e.g., IC50 values). | Guidance for lead optimization by identifying key structural features. |

| Deep Neural Networks (DNN) | Prediction of complex biological activities and ADMET properties. | Design of compounds with improved efficacy and safety profiles. |

| Generative Adversarial Networks (GANs) | De novo design of novel benzamide scaffolds with desired properties. | Discovery of novel chemical entities with therapeutic potential. |

This table is generated based on general applications of machine learning in drug discovery and is intended to be illustrative. researchgate.netmdpi.com

Exploration of Conformational Dynamics through Computational Methods

Molecules are not static entities; their flexibility and conformational dynamics play a critical role in their biological function. plos.orgnih.gov Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful "computational microscope" to explore the dynamic behavior of this compound and its interactions with biological targets. nih.govfrontiersin.org

Future computational studies will focus on:

Ligand Conformational Analysis: MD simulations can explore the conformational landscape of this compound in different environments (e.g., in solution versus in a protein binding pocket) to understand its preferred shapes and flexibility.

Binding Pose and Stability: Docking combined with MD simulations can predict the most likely binding mode of the compound to its target and assess the stability of the resulting complex over time. mdpi.com

Allosteric Effects: By simulating the compound bound to its target, researchers can investigate how its binding might induce conformational changes in distant parts of the protein, leading to allosteric modulation of function. plos.org

Free Energy Calculations: Advanced simulation techniques can be used to calculate the binding free energy, providing a theoretical prediction of binding affinity that can be compared with experimental data and used to guide the design of more potent analogs.

These computational approaches will provide a dynamic, four-dimensional understanding of the structure-activity relationship of this compound, complementing experimental findings. nih.govmdpi.com

Expanding the Scope of Biochemical Targets and Interaction Mechanisms

While initial research may have focused on a specific target for this compound, the benzamide scaffold is known for its promiscuity, with derivatives showing activity against a wide range of biological targets. mdpi.comacs.org A key future direction will be to systematically explore new therapeutic applications for this compound by screening it against a diverse panel of biochemical targets.

Emerging research on related benzamide compounds suggests several promising areas for investigation:

Neurodegenerative Diseases: Benzamide derivatives have shown potential as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Metabolic Disorders: Novel benzamide derivatives have been identified as potent activators of glucokinase, a key enzyme in glucose metabolism, suggesting potential applications in the treatment of type 2 diabetes. acs.org

Oncology: The σ2-receptor, which is overexpressed in many types of tumors, has been targeted by benzamide analogs. researchgate.net Furthermore, dimethoxybenzamide derivatives have been investigated as inhibitors of cathepsin B for prostate cancer and as dual inhibitors of PARP1 and BRD4 for breast cancer. scirp.orgsemanticscholar.org

Infectious Diseases: Recent studies have explored dimethoxybenzamide-containing molecules as potential inhibitors of the SARS-CoV-2 3CL protease, highlighting the potential for this scaffold in antiviral drug discovery. mdpi.com

The table below summarizes some of the novel biochemical targets that have been identified for various benzamide derivatives, suggesting potential avenues for this compound research.

| Therapeutic Area | Biochemical Target(s) | Finding | Reference |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) & β-secretase (BACE1) | A benzamide derivative showed dual inhibitory activity. | mdpi.com |

| Metabolic Disease | Glucokinase | Acetylenyl benzamide derivatives acted as potent activators. | acs.org |

| Oncology | σ2-Receptor | Benzamide analogs were developed as high-affinity ligands. | researchgate.net |

| Oncology | Cathepsin B | A 2,4-dimethoxybenzamide (B3047998) derivative showed inhibitory activity. | scirp.org |

| Oncology | PARP1 and BRD4 | Quinazolinone derivatives with a dimethoxybenzamide core showed dual-targeting activity. | semanticscholar.org |

| Infectious Disease | SARS-CoV-2 3CL Protease | Indeno[1,2-d]thiazole derivatives containing a dimethoxybenzamide moiety acted as inhibitors. | mdpi.com |

This table is based on findings for various benzamide derivatives and suggests potential, unexplored targets for this compound.

By leveraging techniques such as high-throughput screening and proteomics-based target identification, researchers can uncover novel mechanisms of action and expand the therapeutic potential of this compound into new and unexpected areas of medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.